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molecular formula C11H14BrNO3 B8354097 1-(2-Bromo-pyridin-4-yl)-4,4-dimethyoxy-butane-1-one

1-(2-Bromo-pyridin-4-yl)-4,4-dimethyoxy-butane-1-one

Cat. No. B8354097
M. Wt: 288.14 g/mol
InChI Key: VOIKGSQXCABASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044209B2

Procedure details

To a suspension of Mg (3.67 g, 153.01 mmol) in THF (40 mL) is added cat. Iodine, followed by a solution of 3-bromo-1,1-dimethoxy-propane (21.47 g, 117.30 mmol) in THF (40 mL). The mixture is stirred at room temperature for 2 h. Then the fresh prepared Grignard reagent is cooled down in an ice bath, and added to a solution of 2-bromo-N-methoxy-N-methyl-isonicotinamide (12.50 g, 51.00 mmol) in THF (50 mL) at 0° C. The mixture is warmed up to room temperature and stirred at this temperature for 2 h. Then the reaction mixture is cooled in an ice bath, sat. NH4Cl and water are added and the mixture is extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, filtered and concentrated down. The crude product is purified by flash chromatography on silica gel (EtOAc/Hexane: 10%) to give 1-(2-Bromo-pyridin-4-yl)-4,4-dimethyoxy-butane-1-one (12.1 g, 82%) as a pale yellow oil. M/Z=288.14
[Compound]
Name
Mg
Quantity
3.67 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.47 g
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12.5 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
II.Br[CH2:4][CH2:5][CH:6]([O:9][CH3:10])[O:7][CH3:8].[Br:11][C:12]1[CH:13]=[C:14]([CH:21]=[CH:22][N:23]=1)[C:15](N(OC)C)=[O:16].[NH4+].[Cl-]>C1COCC1.O>[Br:11][C:12]1[CH:13]=[C:14]([C:15](=[O:16])[CH2:4][CH2:5][CH:6]([O:9][CH3:10])[O:7][CH3:8])[CH:21]=[CH:22][N:23]=1 |f:3.4|

Inputs

Step One
Name
Mg
Quantity
3.67 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
21.47 g
Type
reactant
Smiles
BrCCC(OC)OC
Step Four
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
12.5 g
Type
reactant
Smiles
BrC=1C=C(C(=O)N(C)OC)C=CN1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added cat
TEMPERATURE
Type
TEMPERATURE
Details
is cooled down in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed up to room temperature
STIRRING
Type
STIRRING
Details
stirred at this temperature for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture is cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash chromatography on silica gel (EtOAc/Hexane: 10%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=NC=CC(=C1)C(CCC(OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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